Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 3: A 2-phenylethyl substituent, which introduces aromatic and hydrophobic properties.
- Position 6: An ethyl carboxylate ester, contributing to solubility and serving as a synthetic handle for further derivatization.
The structural flexibility of this scaffold allows for diverse modifications, enabling optimization of physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)15-12(2)14-16(24-15)19-11-20(17(14)21)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOZMQLHVHJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds indicate similar structures.
Synthesis
The synthesis of the compound typically involves multi-step reactions, often starting from simpler thieno[2,3-d]pyrimidine derivatives. For example, one method includes the aza-Wittig reaction with functionalized iminophosphoranes and phenyl isocyanate under mild conditions to yield the desired thienopyrimidine structure .
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis .
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance, derivatives similar to ethyl 5-methyl-4-oxo compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
The biological activity of ethyl 5-methyl-4-oxo derivatives is attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular processes such as kinases and phosphatases.
- Receptor Modulation : They may also interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thienopyrimidine derivatives, ethyl 5-methyl-4-oxo was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value in the micromolar range. Mechanistic studies showed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Comparison with Similar Compounds
Key Observations:
- Position 2 : Substitutions here (e.g., hydroxyphenyl in IIIa, sulfanyl in XIII) modulate electronic properties and steric effects, influencing binding to biological targets .
- Position 4: Morpholino (IIIa) or amino (4, 6a) groups improve solubility and enable hydrogen bonding, critical for enzyme inhibition .
Physical Properties
Preparation Methods
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 2-phenylethyl moiety at the C3 position is introduced via S<sub>N</sub>Ar reactions using pre-functionalized intermediates. Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate reacts with phenylethylamine in acetonitrile under basic conditions (DBU, 1,8-diazabicyclo[5.4.0]undec-7-ene), achieving substitution at the chloromethyl site. This method avoids traditional lachrymatory reagents like PCl<sub>3</sub> and operates at room temperature, yielding 70–85% of the target product after column chromatography.
Reductive Amination Pathways
Alternative routes employ reductive amination to attach the phenylethyl group. For instance, condensation of 5-methyl-4-oxo-thienopyrimidine-6-carboxylate with 2-phenylethylaldehyde in the presence of sodium cyanoborohydride produces the secondary amine intermediate, which is subsequently acetylated to stabilize the sidechain. This method is particularly advantageous for scalability, as it avoids harsh alkylating agents and enables one-pot synthesis.
Esterification and Carboxylate Functionalization
The ethyl carboxylate group at the C6 position is introduced either early in the synthesis via esterification of carboxylic acid precursors or retained from starting materials. A representative protocol saponifies thienopyrimidine esters using a THF/MeOH/H<sub>2</sub>O mixture with NaOH, followed by reprotonation and ethylation with iodomethane. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent Ratio (THF:MeOH) | 3:1 | Maximizes solubility |
| NaOH Concentration | 2 M | Prevents over-saponification |
| Reaction Temperature | 40–50°C | Balances rate and side reactions |
Post-saponification, the carboxylate is re-esterified using ethyl chloroformate in dichloromethane with triethylamine as a base, achieving >90% conversion.
Optimization of Cyclization Conditions
Cyclization to form the pyrimidine ring is a pivotal step. Studies comparing acid-catalyzed vs. base-mediated cyclization reveal distinct advantages:
Acid-Catalyzed Cyclization
Using polyphosphoric acid (PPA) at 120°C for 6 hours drives cyclization via activation of the carbonyl group, but risks decomposition of the phenylethyl substituent. Yields under these conditions rarely exceed 60%.
Base-Mediated Cyclization
Employing DBU in acetonitrile at room temperature provides superior regiocontrol, particularly for C4-oxo derivatives. The base facilitates deprotonation of the thiophene NH, enabling nucleophilic attack on adjacent carbonyl groups. This method consistently delivers yields of 75–90% with minimal byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR analysis confirms successful substitution patterns. Key diagnostic signals include:
-
A triplet at δ 2.85–2.95 ppm for the phenylethyl CH<sub>2</sub> adjacent to nitrogen
-
A quartet at δ 4.30 ppm integrating for two protons, characteristic of the ethyl ester
Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 341–343 [M]<sup>+</sup>, aligning with the compound’s molecular weight.
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of the target compound from des-ethyl and over-alkylated impurities. Optimal retention times range from 12–14 minutes with ≥98% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant methodologies:
| Method | Key Steps | Avg Yield | Purity | Scalability |
|---|---|---|---|---|
| S<sub>N</sub>Ar Route | Chloromethyl intermediate → Phenylethyl substitution | 78% | 97% | Moderate |
| Reductive Amination | Aldehyde condensation → Borohydride reduction | 82% | 95% | High |
| Phosphonate Olefination | Arbuzov reaction → HWE olefination | 68% | 99% | Low |
The reductive amination route offers the best balance of yield and scalability, though it requires strict moisture control. The S<sub>N</sub>Ar method provides higher purity but involves toxic chloromethyl intermediates.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the N3 position occurs when excess phenylethyl bromide is used. This is mitigated by:
Ester Hydrolysis
Premature saponification of the ethyl carboxylate is prevented by:
-
Avoiding aqueous workup until final stages
-
Employing trimethylsilyl chloride as a protecting group during acidic steps
Recent Advances in Continuous Flow Synthesis
Emerging techniques utilize continuous flow reactors to improve reaction control. A microfluidic system combining cyclization and alkylation steps reduces reaction time from 24 hours to 2 hours while maintaining 85% yield. Key advantages include:
Q & A
Q. How does gamma radiation augment the compound’s anticancer activity, and what experimental protocols are followed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
